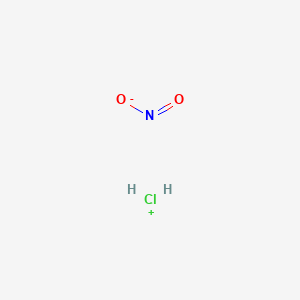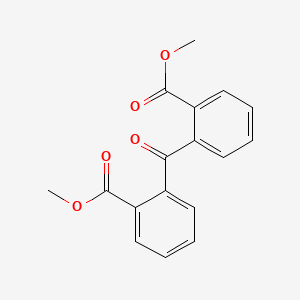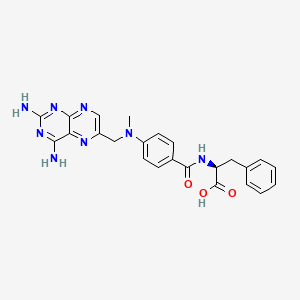![molecular formula C28H56O4S2Sn B14478541 Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] CAS No. 67874-42-4](/img/structure/B14478541.png)
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] typically involves the reaction of dibutyltin oxide with 2-(octanoyloxy)ethylmercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different organotin species.
Substitution: The mercaptide groups can be substituted with other ligands, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin oxide derivatives, while substitution reactions can produce a wide range of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an active ingredient in certain medications.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials.
Wirkmechanismus
The mechanism of action of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and proteins, altering their activity and leading to changes in cellular processes. Its effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing their reactivity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin bis(2-ethylhexanoate)
- Dibutyltin dilaurate
- Dibutyltin maleate
- Dibutyltin diacetate
Uniqueness
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] is unique due to its specific mercaptide ligands, which confer distinct chemical properties and reactivity compared to other dibutyltin compounds
Eigenschaften
CAS-Nummer |
67874-42-4 |
|---|---|
Molekularformel |
C28H56O4S2Sn |
Molekulargewicht |
639.6 g/mol |
IUPAC-Name |
2-[dibutyl(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-10(11)12-8-9-13;2*1-3-4-2;/h2*13H,2-9H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
NDXCWZHJPJGIML-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



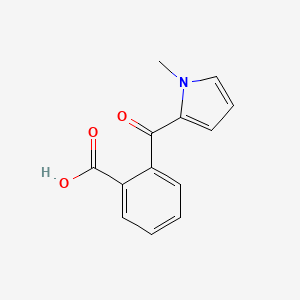
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)




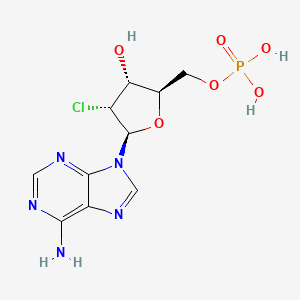
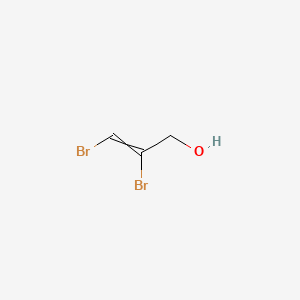
![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
